N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-diethoxybenzamide
Description
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-diethoxybenzamide is a benzamide derivative characterized by a 1,4-dioxaspiro[4.5]decane core linked to a 3,4-diethoxy-substituted benzamide moiety. The 3,4-diethoxy groups on the benzamide moiety may influence solubility, electronic properties, and intermolecular interactions, making this compound structurally distinct from analogs with halogen or methyl substituents .
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3,4-diethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO5/c1-3-23-17-9-8-15(12-18(17)24-4-2)19(22)21-13-16-14-25-20(26-16)10-6-5-7-11-20/h8-9,12,16H,3-7,10-11,13-14H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLOUECKMRPGPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2COC3(O2)CCCCC3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the sodium-dependent noradrenaline transporter . This transporter plays a crucial role in the reuptake of norepinephrine, a neurotransmitter involved in various physiological functions such as attention, emotions, sleeping, dreaming, and learning.
Mode of Action
The compound acts as an adrenergic neuron inhibitor . It slowly displaces norepinephrine from its storage in nerve endings. This action blocks the release of norepinephrine normally produced by nerve stimulation. The reduction in neurotransmitter release in response to sympathetic nerve stimulation, as a result of catecholamine depletion, leads to reduced arteriolar vasoconstriction.
Biochemical Pathways
The compound’s action affects the norepinephrine pathway . By inhibiting the release of norepinephrine, it disrupts the normal functioning of this pathway, leading to a decrease in arteriolar vasoconstriction. This can have downstream effects on blood pressure regulation and other physiological processes influenced by norepinephrine.
Biological Activity
N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3,4-diethoxybenzamide is a chemical compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique spirocyclic structure which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 277.34 g/mol. The structure includes a dioxaspiro framework that is crucial for its interaction with biological targets.
The biological activity of this compound primarily involves modulation of neurotransmitter systems. Specifically, it has been studied for its effects on serotonin receptors, particularly the 5-HT1A receptor.
Key Mechanisms:
- Serotonin Receptor Agonism : This compound acts as a partial agonist at the 5-HT1A receptor, influencing mood and anxiety pathways.
- Analgesic Properties : Research indicates potential analgesic effects through modulation of pain pathways, possibly via serotoninergic mechanisms.
Table 1: Summary of Biological Activities
Case Studies
-
Study on Analgesic Effects :
In a controlled study involving rodent models, this compound exhibited significant analgesic effects comparable to established analgesics. The study demonstrated a reduction in pain response measured by the tail-flick test. -
Neuroprotection Assessment :
Another investigation assessed the neuroprotective effects of the compound in models of oxidative stress. Results indicated that the compound could reduce neuronal cell death and promote survival in cultured neurons exposed to neurotoxic agents.
Research Findings
Recent research has focused on the synthesis of derivatives and their biological evaluations. A series of analogs were synthesized to enhance selectivity and potency at the 5-HT1A receptor. Structure-activity relationship (SAR) studies revealed that modifications to the diethoxybenzamide moiety significantly affect receptor binding affinity and functional activity.
Table 2: Structure-Activity Relationship (SAR) Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide
- Structural Differences : Replaces the 3,4-diethoxy groups with fluorine atoms. Fluorine’s electronegativity and small atomic radius enhance membrane permeability and metabolic resistance compared to ethoxy groups, which introduce steric bulk and hydrophilicity .
- Synthetic Pathway : Both compounds share a common spirocyclic intermediate (1,4-dioxaspiro[4.5]decan-8-ol) during synthesis, as evidenced by analogous steps in European Patent Application EP4072562A1 .
- Applications : Fluorinated benzamides are often prioritized in drug discovery due to improved bioavailability, whereas ethoxy-substituted derivatives may be explored for agrochemical uses (e.g., etobenzanid analogs) .
N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid)
- Structural Differences : Lacks the spirocyclic system but retains ethoxy/methoxy substituents. The dichlorophenyl group enhances herbicidal activity, whereas the spirocyclic core in the target compound may reduce off-target interactions .
- Functional Impact : Etobenzanid’s herbicidal efficacy is attributed to its ability to disrupt auxin signaling, whereas the spirocyclic benzamide’s mechanism remains speculative but could involve enzyme inhibition or receptor modulation .
Spirocyclic Analogs in Patent Literature
- Example Compounds : Ethyl (2R,3R,8R)-8-(((1S)-7-chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl)-2,3-bis(hydroxymethyl)-1,4-dioxaspiro[4.5]dec-6-ene-7-carboxylate (Example 6 in ).
- Key Comparisons :
- Substituent Effects : The target compound’s diethoxybenzamide group contrasts with sulfonyl and carboxylate ester functionalities in patented spirocyclic derivatives, which are optimized for antiviral or antifungal activity .
- Synthetic Complexity : The target compound’s synthesis (via reductive amination or coupling reactions) is less labor-intensive than multi-step routes for sulfonamide-containing spirocycles .
Research Findings and Implications
- Ethoxy vs. Halogen Substituents : Ethoxy groups increase hydrophilicity and hydrogen-bonding capacity, which could enhance soil persistence in agrochemical applications but limit blood-brain barrier penetration in pharmaceuticals .
- Synthetic Scalability : The target compound’s synthesis (e.g., NaBH4 reduction of ketones, amide coupling) aligns with scalable industrial processes, unlike complex sulfonylation steps in patented spirocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
